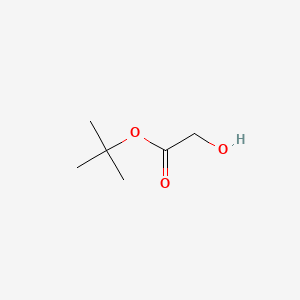

Tert-butyl 2-hydroxyacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2,3)9-5(8)4-7/h7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINGEFIITRDOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473376 | |

| Record name | Tert-butyl 2-hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50595-15-8 | |

| Record name | Tert-butyl 2-hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl Glycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of Tert-butyl 2-hydroxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of tert-butyl 2-hydroxyacetate (also known as tert-butyl glycolate). The information is curated for professionals in research and development, offering precise data, detailed experimental methodologies, and a logical visualization of the compound's characteristics.

Core Physical and Chemical Properties

This compound is a versatile organic compound utilized as a solvent and a reagent in various synthetic processes, including in the pharmaceutical and coatings industries.[1] Its utility is largely dictated by its distinct physical properties. A summary of these key properties is presented below.

Data Presentation: Summary of Physical Properties

The following table summarizes the key quantitative physical and chemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 50595-15-8 | [1][2][3] |

| Molecular Formula | C₆H₁₂O₃ | [1][2][3] |

| Molecular Weight | 132.16 g/mol | [1][2][3] |

| Appearance | Colorless and clear to yellow/orange liquid or low melting solid. | [1][4] |

| Melting Point | 28 - 32 °C | [1][3][5] |

| Boiling Point | 63 - 65 °C at 15 mmHg56 °C at 12 mmHg152.1 °C at 760 mmHg (Predicted) | [1][5][6][7] |

| Density | 1.027 g/cm³ | [3] |

| Refractive Index | n20/D 1.41951.4180 to 1.4220 | [1][7] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol. | [7] |

Visualization of Compound Properties

The following diagram illustrates the relationship between the central compound, this compound, and its fundamental physical and chemical identifiers.

Experimental Protocols

The physical properties listed above are determined through standardized experimental procedures. Below are detailed methodologies representative of those used to obtain such data.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in standard methods like ASTM E324.[2][8] The melting point is reported as a range from the initial to the final melting point.

-

Apparatus :

-

Melting point apparatus with a heating block and temperature controller/viewer (e.g., Mel-Temp apparatus).

-

Thermometer calibrated to a traceable standard.

-

Thin-walled capillary tubes, sealed at one end.

-

-

Procedure :

-

Sample Preparation : The this compound sample must be thoroughly dried and in a fine powdered form to ensure uniform heat transfer.[9] If crystalline, the sample is crushed into a fine powder.

-

Capillary Packing : The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid to a height of 2-4 mm.

-

Determination :

-

The packed capillary is placed into the heating block of the apparatus.

-

A rapid heating rate is used initially to determine an approximate melting temperature.

-

The apparatus is allowed to cool. A second sample is then heated at a much slower rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The initial melting point is the temperature at which the first drop of liquid becomes visible.

-

The final melting point is the temperature at which the last solid particle melts completely.

-

-

Purity Indication : A narrow melting range (0.5-1.0 °C) is indicative of a high-purity substance.[10]

-

Boiling Point Determination

As this compound's boiling point is provided at reduced pressure, a vacuum distillation setup is implied. The general principles are guided by standards such as OECD Guideline 103.[7][11]

-

Apparatus :

-

A distillation flask with a side arm.

-

A condenser.

-

A receiving flask.

-

A thermometer placed so the bulb is just below the side arm opening.

-

A vacuum pump and a manometer to measure pressure.

-

Heating mantle.

-

-

Procedure :

-

The liquid sample is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled and sealed, then evacuated to the desired pressure (e.g., 15 mmHg).

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point at that specific pressure.[12]

-

Density Determination (Oscillating U-tube Method)

This protocol is based on the highly accurate ASTM D4052 standard.[1][3][5] It is suitable for liquids like molten this compound.

-

Apparatus :

-

Digital density meter with an oscillating U-tube.

-

Thermostatically controlled bath or Peltier element to maintain a precise temperature (e.g., 20 °C).

-

Syringe or automated injection system.

-

-

Procedure :

-

Calibration : The instrument is calibrated using two reference standards of known density, typically dry air and deionized water.

-

Sample Injection : A small volume (approx. 1-2 mL) of the liquid sample is injected into the temperature-stabilized U-tube, ensuring no air bubbles are present.[4][5]

-

Measurement : The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the mass, and therefore the density, of the liquid in the constant volume of the tube.

-

Readout : The instrument's software calculates and displays the density of the sample in g/cm³ (or g/mL).[5]

-

Refractive Index Measurement

This procedure describes the use of a standard laboratory instrument, the Abbe refractometer.

-

Apparatus :

-

Abbe refractometer with a light source and a temperature-controlled prism assembly.

-

Pipette.

-

Appropriate cleaning solvents (e.g., acetone, ethanol).

-

-

Procedure :

-

The prisms of the refractometer are cleaned and dried.

-

A few drops of the liquid sample are placed on the surface of the lower prism using a pipette, and the prisms are closed.[13]

-

The light source is positioned, and the user looks through the eyepiece, adjusting the control knob until the field of view is divided into a light and a dark region.

-

The dispersion correction wheel is adjusted to eliminate any color fringe and create a sharp dividing line.

-

The control knob is further adjusted to center the sharp line on the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale, typically to four decimal places. The temperature (e.g., 20°C) must be recorded as the refractive index is temperature-dependent.[13]

-

Solubility Determination (Qualitative)

A general procedure for assessing qualitative solubility in various solvents is described below.

-

Apparatus :

-

Small test tubes.

-

Graduated pipette or dropper.

-

Vortex mixer or shaker.

-

-

Procedure :

-

A measured amount of the solute (e.g., 25 mg of this compound) is placed in a test tube.[14]

-

A small, measured portion of the solvent (e.g., 0.25 mL) is added to the test tube.

-

The mixture is agitated vigorously for 1-2 minutes.

-

The mixture is observed to see if the solute has completely dissolved.

-

If the solute has not dissolved, another portion of the solvent is added, and the process is repeated up to a total volume (e.g., 0.75 mL).[14]

-

The compound's solubility is categorized based on how much solvent is required for dissolution (e.g., soluble, slightly soluble, sparingly soluble, or insoluble).

-

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. ASTM D4052 - eralytics [eralytics.com]

- 4. store.astm.org [store.astm.org]

- 5. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 6. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 7. oecd.org [oecd.org]

- 8. infinitalab.com [infinitalab.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. oecd.org [oecd.org]

- 12. lcslaboratory.com [lcslaboratory.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to Tert-butyl 2-hydroxyacetate: Structure, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-hydroxyacetate, a versatile chemical compound with significant applications in organic synthesis and pharmaceutical development. This document details its chemical structure, physicochemical properties, and key analytical parameters. Furthermore, it outlines detailed experimental protocols for its synthesis and its use in the construction of complex heterocyclic systems.

Chemical Structure and Identification

This compound, also known as tert-butyl glycolate, is the tert-butyl ester of glycolic acid. The presence of a hydroxyl group and a sterically hindered tert-butyl ester group imparts unique reactivity and utility to this molecule, particularly as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1]

dot graph { layout=neato; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0.87,-0.5!"]; C2 [label="C", pos="1.74,0!"]; O2 [label="O", pos="1.74,1!"]; C3 [label="C", pos="-1,0.87!"]; O3 [label="O", pos="-1.87,0.37!"]; H1 [label="H", pos="-2.37,0.87!"]; C4 [label="C", pos="2.61,-0.5!"]; C5 [label="C", pos="2.61,-1.5!"]; C6 [label="C", pos="3.48,0!"]; H_C3_1 [label="H", pos="-1.5,1.27!"]; H_C3_2 [label="H", pos="-0.5,1.27!"]; H_C5_1 [label="H", pos="2.11,-2!"]; H_C5_2 [label="H", pos="3.11,-2!"]; H_C5_3 [label="H", pos="3.51,-1.5!"]; H_C6_1 [label="H", pos="3.98,0.5!"]; H_C6_2 [label="H", pos="3.98,-0.5!"]; H_C6_3 [label="H", pos="4.38,0!"]; H_C4_1 [label="H", pos="3.11, -0.2!"]; H_C4_2 [label="H", pos="2.11, -0.2!"];

// Define bonds C1 -- O1; O1 -- C2; C2 -- O2 [style=double]; C1 -- C3; C3 -- O3; O3 -- H1; C2 -- C4; C4 -- C5; C4 -- C6;

// Add implicit hydrogens to C1 H_C1_1 [label="H", pos="-0.5,-0.5!"]; H_C1_2 [label="H", pos="0.5,-0.5!"]; C1 -- H_C1_1; C1 -- H_C1_2; } Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 50595-15-8 | [2] |

| Molecular Formula | C₆H₁₂O₃ | [2] |

| Molecular Weight | 132.16 g/mol | [2] |

| SMILES | CC(C)(C)OC(=O)CO | [2] |

| InChI | InChI=1S/C6H12O3/c1-6(2,3)9-5(8)4-7/h7H,4H2,1-3H3 | [2] |

| InChIKey | WINGEFIITRDOLJ-UHFFFAOYSA-N | [2] |

Physicochemical Properties

This compound is a colorless liquid or a low-melting solid at room temperature. Its physical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 28-32 °C | [1] |

| Boiling Point | 63-65 °C at 15 mmHg | [1] |

| Density | 1.027 g/cm³ | This is a commonly cited value in chemical supplier databases. |

| Refractive Index | n20/D 1.4195 | [1] |

| Appearance | Colorless and clear liquid or solid | [1] |

| Storage | Store at 2-8 °C | [1] |

Spectroscopic Analysis

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While experimental spectra are not always publicly available, predicted data and typical spectral features are discussed below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a large singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. A singlet for the two protons of the methylene group adjacent to the hydroxyl and carbonyl groups would appear further downfield, typically in the range of 4.0-4.2 ppm. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals. The quaternary carbon of the tert-butyl group is expected around 82 ppm, and the three equivalent methyl carbons of the tert-butyl group around 28 ppm. The methylene carbon should appear around 61 ppm, and the carbonyl carbon is expected to be the most downfield signal, typically around 172 ppm.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong, sharp peak around 1735 cm⁻¹ is indicative of the C=O stretching of the ester carbonyl group. The C-O stretching vibrations of the ester and alcohol functionalities would appear in the fingerprint region, between 1300 and 1000 cm⁻¹.

3.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is not expected to show a strong molecular ion peak (m/z 132) due to the facile fragmentation of the tert-butyl group. A prominent peak at m/z 57, corresponding to the tert-butyl cation ([C(CH₃)₃]⁺), is a characteristic feature. Another significant fragment would be observed at m/z 75, resulting from the loss of the tert-butyl group. Predicted mass spectrometry data suggests the following adducts and their mass-to-charge ratios: [M+H]⁺ at 133.08592, [M+Na]⁺ at 155.06786, and [M-H]⁻ at 131.07136.[3]

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 133.08592 |

| [M+Na]⁺ | 155.06786 |

| [M-H]⁻ | 131.07136 |

| [M+NH₄]⁺ | 150.11246 |

| [M+K]⁺ | 171.04180 |

| [M+H-H₂O]⁺ | 115.07590 |

| Data sourced from PubChemLite.[3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in a key synthetic transformation.

4.1. Synthesis of this compound

A common method for the synthesis of tert-butyl esters is the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[4] The following protocol is a general procedure that can be adapted for the synthesis of this compound from glycolic acid.

Protocol: Acid-Catalyzed Esterification of Glycolic Acid

-

Materials:

-

Glycolic acid (1.0 equivalent)

-

tert-Butanol (1.5 equivalents)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.05 equivalents)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycolic acid in anhydrous dichloromethane.

-

Add tert-butanol to the solution.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

// Nodes Reactants [label="Glycolic Acid +\ntert-Butanol", fillcolor="#FBBC05"]; Reaction_Conditions [label="Catalytic H₂SO₄\nDichloromethane, Reflux", shape=ellipse, fillcolor="#FFFFFF"]; Workup [label="Quench (NaHCO₃)\nAqueous Workup", fillcolor="#34A853"]; Purification [label="Vacuum Distillation", fillcolor="#EA4335"]; Product [label="Tert-butyl\n2-hydroxyacetate", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reactants -> Reaction_Conditions [label="1. Mix"]; Reaction_Conditions -> Workup [label="2. Reaction"]; Workup -> Purification [label="3. Isolate Crude"]; Purification -> Product [label="4. Purify"]; } Caption: Experimental workflow for the synthesis of this compound.

4.2. Application in the Synthesis of Furopyridine Derivatives

This compound serves as a key building block in the synthesis of various heterocyclic compounds. One notable example is its use in the construction of the furopyridine core, a scaffold present in many biologically active molecules.

Protocol: Tandem SₙAr-Cyclisation Reaction

This protocol describes the use of this compound in a tandem SₙAr-cyclisation reaction to afford a furopyridine derivative.

-

Materials:

-

2,5-Dichloronicotinic acid tert-butyl ester (1.0 equivalent)

-

This compound (1.2 equivalents)

-

Sodium hydride (3.0 equivalents, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous THF to the sodium hydride suspension.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

-

Add a solution of 2,5-dichloronicotinic acid tert-butyl ester in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired furopyridine product.

-

// Nodes tBHA [label="Tert-butyl\n2-hydroxyacetate", fillcolor="#FBBC05"]; NaH [label="Sodium Hydride (NaH)\nin THF", shape=ellipse, fillcolor="#FFFFFF"]; Alkoxide [label="Alkoxide Intermediate", shape=Mdiamond, fillcolor="#34A853"]; DCN [label="2,5-Dichloronicotinic\nacid tert-butyl ester", fillcolor="#FBBC05"]; Reaction [label="Tandem SₙAr-Cyclisation", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Furopyridine\nDerivative", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges tBHA -> NaH [label="1. Deprotonation"]; NaH -> Alkoxide; Alkoxide -> Reaction; DCN -> Reaction [label="2. Nucleophilic Attack"]; Reaction -> Product [label="3. Cyclization"]; } Caption: Logical relationship in the synthesis of a furopyridine derivative.

Role in Drug Development and as a Protecting Group

The tert-butyl ester moiety in this compound is a widely used protecting group for carboxylic acids in organic synthesis, particularly in the preparation of complex molecules like pharmaceuticals.[4] The steric bulk of the tert-butyl group effectively prevents the carboxylic acid from undergoing unwanted reactions under a variety of conditions, such as nucleophilic attack or basic hydrolysis.[4]

This protecting group is stable to many reagents and reaction conditions but can be selectively removed under acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5][6] This orthogonality is a key feature that allows for the selective deprotection of the carboxylic acid in the presence of other acid-sensitive functional groups. The use of tert-butyl protecting groups is a cornerstone of modern peptide synthesis (the Boc strategy) and is frequently employed in the synthesis of small-molecule drugs.[5][7]

This compound, by providing a pre-functionalized C2 building block with a protected carboxylic acid, can streamline synthetic routes to complex drug candidates. It allows for the introduction of a hydroxyacetyl moiety, which can be further elaborated or may be a key pharmacophoric element, while the carboxylic acid remains masked until a later stage in the synthesis.[8]

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis. Its unique combination of a reactive hydroxyl group and a stable, yet readily cleavable, tert-butyl ester makes it an important building block for the synthesis of complex organic molecules, including heterocycles and pharmaceutical intermediates. The experimental protocols provided herein offer a practical guide for its synthesis and application, while the summary of its physicochemical and spectroscopic properties will aid researchers in its characterization and use. As the demand for more complex and sophisticated drug molecules continues to grow, the utility of well-defined and versatile building blocks like this compound will undoubtedly increase.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H12O3 | CID 11815394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H12O3) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. jocpr.com [jocpr.com]

- 8. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to Tert-butyl 2-hydroxyacetate (CAS: 50595-15-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-hydroxyacetate, also known as tert-butyl glycolate, is a versatile bifunctional molecule widely utilized in organic synthesis and pharmaceutical development. Its structure incorporates a sterically hindered tert-butyl ester and a primary alcohol, bestowing it with unique reactivity and utility as a synthetic building block and a protecting group. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

Physicochemical Properties

This compound is a colorless to pale yellow solid or liquid at room temperature, with the properties summarized in the table below.

| Property | Value | Reference |

| CAS Number | 50595-15-8 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₆H₁₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 132.16 g/mol | --INVALID-LINK-- |

| Appearance | Colorless and clear liquid or solid | --INVALID-LINK-- |

| Melting Point | 28 - 32 °C | --INVALID-LINK-- |

| Boiling Point | 63 - 65 °C at 15 mmHg | --INVALID-LINK-- |

| Density | 1.027 g/cm³ | --INVALID-LINK-- |

| Refractive Index | n20/D 1.4195 | --INVALID-LINK-- |

| Purity | ≥ 98% (GC) | --INVALID-LINK-- |

Spectroscopic Data

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.48 | s | 9H | -C(CH₃)₃ | |

| 3.39 | t | 1H | -OH | |

| 4.04 | d | 2H | -CH₂- |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| 28.1 | -C(CH₃)₃ | |

| 62.5 | -CH₂- | |

| 82.2 | -C(CH₃)₃ | |

| 173.2 | C=O |

| IR Spectroscopy (Predicted) | Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch | |

| ~2980 | C-H stretch (sp³) | |

| ~1735 | C=O stretch (ester) | |

| ~1150 | C-O stretch (ester) |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via Fischer-Speier esterification of glycolic acid with tert-butanol using a solid acid catalyst.

Reaction Scheme:

Materials:

-

Glycolic acid (760 g, 10 mol)

-

Anhydrous tert-butanol (2.74 L, 30 mol)

-

Benzene (3.5 L)

-

Perfluorosulfonic acid resin (1000 g)

-

Magnetic stirring bar

-

10 L two-necked flask

-

Water separator

-

Reflux condenser

-

Oil bath

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a 10 L two-necked flask, add glycolic acid (760 g, 10 mol), anhydrous tert-butanol (2.74 L, 30 mol), benzene (3.5 L) as a water-carrying agent, perfluorosulfonic acid resin (1000 g) as the catalyst, and a magnetic stirring bar.

-

Assemble the flask with a water separator and a reflux condenser.

-

Place the flask in an oil bath on a magnetic stirrer.

-

With stirring, heat the mixture to reflux.

-

Continue refluxing for 28 hours, or until no more water is collected in the water separator.

-

Cool the reaction mixture to room temperature and filter to remove the resin catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the tert-butanol and benzene.

-

The remaining residue is then distilled under reduced pressure (71 °C at 25 mmHg) to yield pure this compound.

Expected Yield: 686 g (52%).

Application in the Synthesis of Furo[2,3-b]pyridines

This protocol details the use of this compound in a tandem SNAr-cyclization reaction to synthesize a key furopyridine intermediate, as described by Edwards et al.

Reaction Workflow:

Materials:

-

This compound (1.1 eq.)

-

Sodium hydride (60% dispersion in mineral oil, 3 eq.)

-

tert-butyl 5-chloro-2-(trifluoromethyl)nicotinate (1.0 eq.)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

To a stirred suspension of sodium hydride (3 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq.) in anhydrous THF dropwise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of tert-butyl 5-chloro-2-(trifluoromethyl)nicotinate (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable tool for researchers in several key areas:

-

Building Block for Heterocycles: As demonstrated in the experimental protocol, it is a key precursor for the synthesis of complex heterocyclic scaffolds like furopyridines, which are of interest in medicinal chemistry.

-

Pharmaceutical Formulations: It can be used as an excipient in pharmaceutical formulations to improve the solubility and stability of active pharmaceutical ingredients (APIs).[1][2]

-

Protecting Group Chemistry: The tert-butyl ester group can serve as a protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions.

-

Solvent Applications: It can act as a solvent in organic reactions that require a non-polar environment, potentially enhancing reaction efficiency and yield.[1]

-

Polymer Chemistry: It serves as a monomer for the synthesis of esters and other polymer derivatives, contributing to the development of materials with desirable properties.[1]

Safety Information

It is important to handle this compound with appropriate safety precautions.

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

This technical guide provides a solid foundation for understanding and utilizing this compound in a research and development setting. Its versatile nature as both a building block and a functionalized solvent makes it a valuable compound in the modern chemist's toolbox.

References

An In-depth Technical Guide to tert-Butyl 2-Hydroxyacetate

This technical guide provides a comprehensive overview of tert-butyl 2-hydroxyacetate, a versatile building block and reagent in organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, physicochemical properties, and key experimental applications.

Synonyms and Identifiers

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.

-

IUPAC Name : this compound[1]

-

Common Synonyms :

-

CAS Number : 50595-15-8[1]

-

PubChem CID : 11815394[1]

-

MDL Number : MFCD03452739[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Colorless to yellow or orange solid or liquid | |

| Melting Point | 28 °C | |

| Boiling Point | 152.1 ± 8.0 °C at 760 mmHg | |

| Density | 1.027 g/cm³ | |

| InChI Key | WINGEFIITRDOLJ-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)OC(=O)CO | [1] |

Experimental Protocols and Applications

This compound is a valuable reagent in several organic transformations, including the synthesis of heterocyclic compounds and as a protecting group for carboxylic acids. Detailed protocols for some of its key applications are provided below.

Synthesis of Furopyridines

This compound is a key reagent in the synthesis of furopyridine scaffolds, which are of interest in medicinal chemistry.[2] The following protocol describes a tandem SNAr-cyclisation reaction to form a furopyridine core.[2]

Experimental Protocol:

-

Deprotonation of this compound : A slight excess of this compound is deprotonated using approximately 3 equivalents of fresh sodium hydride in an appropriate solvent like THF.[2]

-

Tandem SNAr-Cyclisation : The resulting alkoxide is then reacted with a suitable dihalopyridine precursor (e.g., a 2,5-dihalonicotinate derivative) to initiate a tandem SNAr-cyclisation reaction.[2] This reaction typically proceeds to afford the corresponding furopyridine in high yield.[2]

-

Work-up and Purification : The reaction mixture is worked up using standard aqueous and organic extraction procedures. The crude product can often be used in subsequent steps without the need for column chromatography.[2]

Deprotection of the tert-Butyl Ester

The tert-butyl ester group of this compound serves as a protecting group for the carboxylic acid functionality. It can be readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA).[3][4][5]

Experimental Protocol:

-

Reaction Setup : The tert-butyl ester-containing compound is dissolved in a suitable solvent, typically dichloromethane (DCM).[3][5]

-

Addition of TFA : An equal volume of trifluoroacetic acid (TFA) is added to the solution. A common ratio is 1:1 DCM/TFA.[3] For sensitive substrates, scavengers such as triisopropylsilane (TIS) can be added to trap the liberated tert-butyl cation and prevent side reactions.[4]

-

Reaction Conditions : The reaction mixture is stirred at room temperature for a period of 1 to 5 hours, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3][4]

-

Work-up : Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is then typically dissolved in an organic solvent and washed with water and saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[3][6] The organic layer is then dried and concentrated to yield the deprotected carboxylic acid.[3]

Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[7][8] While a specific protocol for this compound as the carboxylic acid component is not explicitly detailed in the searched literature, a general procedure can be adapted.

Representative Experimental Protocol:

-

Reaction Setup : In a sealed vial, dissolve the aldehyde (1 equivalent), this compound (1 equivalent), and an isocyanide (e.g., tert-butyl isocyanide, 1 equivalent) in an aprotic solvent such as dichloromethane (DCM) to a concentration of approximately 0.5 M.[9]

-

Reaction Conditions : Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC.[9]

-

Work-up and Purification : After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the desired α-acyloxycarboxamide.[9]

Biological Activity and Signaling Pathways

A comprehensive search of the current scientific literature did not yield any specific information regarding the direct involvement of this compound in biological signaling pathways. While derivatives of similar structures, such as tert-butyl 2-hydroxy-3-phenylpropanoate, are known to exhibit biological activities, there is no evidence to suggest that this compound itself is a signaling molecule or directly modulates specific cellular pathways.[10] Its primary role in a biological context appears to be as a synthetic intermediate in the preparation of more complex, biologically active molecules.[11][12] The metabolism of compounds containing tert-butyl groups has been studied, but this does not directly implicate the parent molecule in signaling.[13] Further research would be required to investigate any potential biological roles of this compound.

References

- 1. This compound | C6H12O3 | CID 11815394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Passerini reaction - Wikipedia [en.wikipedia.org]

- 8. Passerini Reaction [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. jk-sci.com [jk-sci.com]

- 13. hyphadiscovery.com [hyphadiscovery.com]

Navigating the Safety Landscape of Tert-butyl Glycolate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The table below summarizes the key properties of tert-butyl glycolate.

| Property | Value | Reference |

| Chemical Name | tert-butyl 2-hydroxyacetate | [1] |

| Synonyms | Glycolic acid tert-butyl ester, tert-Butyl hydroxyacetate | |

| CAS Number | 50595-15-8 | [2] |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Colorless and clear liquid or solid | |

| Melting Point | 28 - 32 °C | |

| Boiling Point | 63 - 65 °C / 15 mmHg | |

| Purity | >98.0% (GC) |

Hazard Identification and Classification

Tert-butyl glycolate is classified as a hazardous substance. The following table outlines its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | 4 (Predicted) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 (Predicted) | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 (Predicted) | H332: Harmful if inhaled |

| Flammable Liquids | 3 (Predicted) | H226: Flammable liquid and vapor |

Note: Some hazard classifications are predicted based on available data and have not been definitively established through testing.[1]

Toxicology

While specific LD50 and LC50 values for tert-butyl glycolate are not available in the reviewed literature, the toxicity of its constituent parts—the tert-butyl group and the glycolate moiety—can provide insights into its potential metabolic fate and toxicological profile.

Metabolism

It is anticipated that tert-butyl glycolate undergoes hydrolysis in the body, catalyzed by esterase enzymes, to yield tert-butanol and glycolic acid.[3]

-

Tert-butyl Group Metabolism: The tert-butyl group is known to be metabolized by cytochrome P450 (CYP) enzymes, primarily through oxidation to form hydroxylated metabolites.[4][5]

-

Glycolate Metabolism: Glycolic acid is metabolized in the liver to glyoxylate and subsequently to other products.[6][7] The accumulation of glycolic acid can lead to metabolic acidosis.[8]

Genotoxicity

No specific genotoxicity data for tert-butyl glycolate was found. However, studies on related compounds, such as tert-butyl alcohol, have shown a lack of genotoxic potential in in vivo assays.[9]

Occupational Exposure and Safety

Due to the lack of specific established occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) for tert-butyl glycolate, a conservative approach to handling is essential.[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling tert-butyl glycolate to minimize exposure:

-

Eye/Face Protection: Chemical safety goggles or a face shield are required.[2]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing should be worn.[2]

-

Respiratory Protection: In poorly ventilated areas or when generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Engineering Controls

Work with tert-butyl glycolate should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for preventing accidents and exposure.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the spill from entering drains or waterways.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.

Experimental Protocols for Safety Assessment

For substances like tert-butyl glycolate where specific toxicity data is lacking, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are employed to assess their potential hazards. Below are summaries of key experimental protocols for skin and eye irritation.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This in vitro test uses a three-dimensional reconstructed human epidermis model to assess the potential of a chemical to cause skin irritation.

Methodology:

-

Tissue Preparation: Reconstructed human epidermis tissues are cultured to form a multi-layered, differentiated epidermis.

-

Chemical Application: The test chemical is applied topically to the surface of the tissue.

-

Incubation: The treated tissues are incubated for a defined period.

-

Viability Assessment: After incubation, the tissue viability is determined using a colorimetric assay (e.g., MTT assay).

-

Classification: A reduction in tissue viability below a certain threshold indicates that the chemical is an irritant.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)

This in vitro method utilizes a reconstructed human cornea-like epithelium model to identify chemicals that may cause serious eye damage or irritation.

Methodology:

-

Tissue Preparation: A multi-layered epithelial tissue that mimics the human cornea is used.

-

Chemical Application: The test chemical is applied to the epithelial surface.

-

Incubation: The tissues are incubated for a specified duration.

-

Viability Assessment: Cell viability is measured using methods similar to the skin irritation test.

-

Classification: The degree of cytotoxicity is used to classify the eye irritation potential of the chemical.

Visualizations

The following diagrams illustrate key safety workflows and the potential metabolic pathway of tert-butyl glycolate.

Conclusion

While a complete toxicological profile for tert-butyl glycolate, including quantitative measures of acute toxicity and established occupational exposure limits, is not currently available, a robust safety framework can be established based on its known hazards and the toxicology of its components. Strict adherence to the handling, storage, and emergency procedures outlined in this guide is essential for minimizing risk. For definitive assessments of skin and eye irritation, in vitro methods following OECD guidelines provide reliable alternatives to animal testing. As with any chemical, a culture of safety and a thorough understanding of potential hazards are the cornerstones of responsible research and development.

References

- 1. This compound | C6H12O3 | CID 11815394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycolate and glyoxylate metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycolate and Glyoxylate Metabolism by Isolated Peroxisomes or Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethylene glycol developmental toxicity: unraveling the roles of glycolic acid and metabolic acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of the genotoxicity of tert-butyl alcohol in an in vivo thyroid comet assay | ToxStrategies [toxstrategies.com]

- 10. 2-T-BUTYL GLYCOLATE - Safety Data Sheet [chemicalbook.com]

In-Depth Technical Guide: Spectral Analysis of Glycolic Acid Tert-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for glycolic acid tert-butyl ester (also known as tert-butyl 2-hydroxyacetate), a key intermediate in various organic syntheses. This document details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and spectral analysis.

Spectral Data Summary

The following tables summarize the expected quantitative spectral data for glycolic acid tert-butyl ester based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for Glycolic Acid Tert-Butyl Ester

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | s | 2H | HO-CH₂ - |

| ~2.5-3.5 | br s | 1H | H O-CH₂- |

| 1.48 | s | 9H | -C(CH₃ )₃ |

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for Glycolic Acid Tert-Butyl Ester

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C =O (Ester) |

| ~82 | -C (CH₃)₃ |

| ~61 | HO-C H₂- |

| ~28 | -C(C H₃)₃ |

Table 3: Key IR Absorption Bands for Glycolic Acid Tert-Butyl Ester

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad | O-H stretch (alcohol) |

| 2980-2850 | Medium-Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1250, ~1150 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI) for Glycolic Acid Tert-Butyl Ester

| m/z | Relative Intensity | Assignment |

| 132 | Low | [M]⁺ (Molecular Ion) |

| 117 | Moderate | [M - CH₃]⁺ |

| 76 | Moderate | [M - C₄H₈]⁺ or [HOCH₂COOH]⁺ |

| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation) |

Experimental Protocols

Synthesis of Glycolic Acid Tert-Butyl Ester via Fischer-Speier Esterification

This protocol outlines a standard laboratory procedure for the synthesis of glycolic acid tert-butyl ester.[1][2][3]

Materials:

-

Glycolic acid

-

tert-Butanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine glycolic acid, a 5-fold molar excess of tert-butanol, and a catalytic amount of concentrated sulfuric acid in toluene.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure glycolic acid tert-butyl ester.

Spectral Data Acquisition

The following are general protocols for obtaining the spectral data.

2.2.1 NMR Spectroscopy

-

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.

-

The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0 ppm).

2.2.2 IR Spectroscopy

-

Infrared spectra can be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.

2.2.3 Mass Spectrometry

-

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.

-

The sample is introduced into the instrument, often via direct infusion or after separation by gas chromatography (GC-MS).

Visualizations

The following diagrams illustrate key workflows and relationships in the spectral analysis of glycolic acid tert-butyl ester.

References

An In-depth Technical Guide to the Solubility of Tert-Butyl 2-Hydroxyacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 2-hydroxyacetate (also known as tert-butyl glycolate). The document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction

This compound is a versatile chemical compound with applications as a solvent and a reagent in organic synthesis.[1][2] Its utility is prominent in the pharmaceutical industry, where it can be used to enhance the solubility and stability of active pharmaceutical ingredients.[1][2] Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, developing formulations, and ensuring the efficiency of synthetic processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Synonyms | tert-Butyl glycolate, Glycolic acid tert-butyl ester |

| CAS Number | 50595-15-8 |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| Appearance | Colorless to yellow solid or liquid |

| Melting Point | 28 °C |

| Boiling Point | 56 °C at 12 mmHg |

| pKa (Predicted) | 13.00 ± 0.10 |

Solubility Data

| Solvent | Solvent Type | Qualitative Solubility |

| Methanol | Protic | Slightly Soluble[3] |

| Chloroform | Aprotic Halogenated | Sparingly Soluble[3] |

| General Organic Solvents | ||

| Alcohols (e.g., Ethanol, Isopropanol) | Protic | Expected to be soluble |

| Ketones (e.g., Acetone) | Aprotic Polar | Expected to be soluble |

| Esters (e.g., Ethyl Acetate) | Aprotic Polar | Expected to be soluble |

| Ethers (e.g., Diethyl Ether, THF) | Aprotic Nonpolar/Polar | Expected to be soluble |

| Hydrocarbons (e.g., Toluene, Hexane) | Aprotic Nonpolar | Expected to be soluble in nonpolar solvents[2] |

| Halogenated (e.g., Dichloromethane) | Aprotic Polar | Expected to be soluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric (shake-flask) method, a common technique for determining the solubility of a solid compound in a solvent.

4.1. Materials

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Syringes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

4.2. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume or weigh a known mass of the selected organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostat for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. To avoid drawing up solid particles, it is advisable to pre-warm or pre-saturate the syringe with the solvent at the experimental temperature.

-

Filtration: Immediately filter the collected sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Mass Determination of the Saturated Solution: Accurately weigh the vial containing the filtered saturated solution.

-

Solvent Evaporation: Remove the solvent from the vial. This can be achieved by gentle heating in an oven or under reduced pressure in a vacuum oven. Ensure the temperature is kept below the boiling point of the solute to prevent its loss.

-

Mass Determination of the Solute: Once all the solvent has evaporated, accurately weigh the vial containing the dry solute.

-

Calculation: The solubility can be calculated in various units, such as grams of solute per 100 g of solvent or mole fraction.

-

g/100 g solvent: (mass of solute / (mass of saturated solution - mass of solute)) * 100

-

Mole fraction (x): (moles of solute) / (moles of solute + moles of solvent)

-

4.3. Experimental Workflow Diagram

Signaling Pathways and Logical Relationships

At present, there is no information in the scientific literature to suggest a direct role for this compound in specific biological signaling pathways. Its primary relevance in a biological context, particularly in drug development, is as an excipient or solvent in formulations, where its function is to improve the solubility and bioavailability of active pharmaceutical ingredients.

The logical relationship governing its effectiveness as a solvent is based on the principle of "like dissolves like." As an ester with both polar (ester and hydroxyl groups) and nonpolar (tert-butyl group) regions, it is capable of interacting with a variety of solutes. Its miscibility with other organic solvents will depend on the balance of intermolecular forces, including dipole-dipole interactions, London dispersion forces, and the potential for hydrogen bonding (as an acceptor).

Conclusion

While quantitative solubility data for this compound remains a gap in the current literature, its qualitative solubility profile and physicochemical properties suggest it is a versatile solvent for a range of organic compounds. The provided experimental protocol offers a robust method for researchers to determine its solubility in specific solvents relevant to their work. This information is critical for the effective application of this compound in synthesis, formulation, and other research and development activities.

References

Stability and storage conditions for tert-butyl 2-hydroxyacetate

An In-depth Technical Guide to the Stability and Storage of Tert-butyl 2-hydroxyacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as tert-butyl glycolate, is a versatile building block in organic synthesis, finding applications in the pharmaceutical and materials science industries.[1] Its stability during storage and handling is crucial for ensuring the integrity and reproducibility of experimental results. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, including potential degradation pathways and analytical methodologies for assessing its purity.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality of this compound.

Storage Conditions Summary

| Parameter | Recommendation | Source(s) |

| Temperature | Long-term: 2-8°C. Short-term: 10-25°C. | [1][2] |

| Atmosphere | Store in a dry, well-ventilated area. | [2] |

| Container | Keep in a tightly-closed container. | [2] |

| Light | Keep in a dark place. |

Handling Precautions:

-

Handle in a well-ventilated area.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

-

Avoid ingestion and inhalation.[3]

-

Wash hands thoroughly after handling.[2]

-

Keep away from sources of ignition as vapors may form explosive mixtures with air.[3]

Chemical Stability and Degradation

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of incompatible materials.

Incompatible Materials:

Degradation Pathways:

The primary degradation pathway for this compound is hydrolysis, which can be catalyzed by both acids and bases. Thermal decomposition can also occur at elevated temperatures.

-

Hydrolysis: The ester linkage is susceptible to cleavage, yielding glycolic acid and tert-butanol. Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent loss of the stable tert-butyl carbocation, which is then deprotonated to isobutylene, drives the reaction forward.

-

Thermal Decomposition: At high temperatures, this compound can decompose. While specific studies on this compound are limited, thermal decomposition of similar tert-butyl esters is known to produce isobutylene and the corresponding carboxylic acid.[5] Hazardous decomposition products include carbon oxides.[2]

Degradation Pathway Diagram

References

An In-depth Technical Guide on Tert-butyl 2-hydroxyacetate: Chemical Profile, Synthetic Applications, and Metabolic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-hydroxyacetate, also known as tert-butyl glycolate, is a versatile chemical intermediate with significant applications in organic synthesis. While not an active pharmaceutical ingredient itself, its structural motifs are found in biologically active molecules, making it a compound of interest for drug development professionals. This technical guide provides a comprehensive overview of its chemical properties, its role as a synthetic reagent—particularly in the formation of heterocyclic compounds—and its probable metabolic fate. The information is intended to serve as a resource for researchers utilizing this compound in synthetic chemistry and drug discovery.

Chemical and Physical Properties

This compound is a colorless to yellow solid or liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₃ | [1][2] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| CAS Number | 50595-15-8 | [1][2] |

| Melting Point | 28-32 °C | [1] |

| Boiling Point | 63-65 °C at 15 mmHg | [1] |

| Density | 1.027 g/cm³ | |

| IUPAC Name | This compound | [2] |

| Synonyms | tert-butyl glycolate, Glycolic acid tert-butyl ester | [1] |

Mechanism of Action in Chemical Synthesis

This compound serves as a valuable building block in organic synthesis, primarily through the reactivity of its enolate form. It is utilized in the construction of more complex molecules, including heterocyclic structures of medicinal interest.

Role in Furopyridine Synthesis

A notable application of this compound is in the synthesis of furopyridines.[3] In this context, it functions as a nucleophile after deprotonation to form an enolate. This enolate can then participate in tandem SNAr-cyclization reactions to construct the furopyridine core.[3]

Below is a diagram illustrating the general workflow for the synthesis of a furopyridine derivative using this compound.

Participation in Palladium-Catalyzed Cross-Coupling Reactions

This compound can also be employed in palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds in drug development.

The general workflow for such a reaction is depicted below:

Probable Metabolic Fate

Enzymatic Hydrolysis by Carboxylesterases

Carboxylesterases (CES) are a family of enzymes responsible for the hydrolysis of a wide range of ester-containing compounds.[4] There are two major isoforms in humans, CES1 and CES2, which exhibit different substrate specificities.[4]

-

CES1 generally prefers substrates with a large acyl group and a small alcohol moiety.[5]

-

CES2 typically hydrolyzes esters with a small acyl group and a large alcohol moiety.[5]

In the case of this compound, the acyl group (hydroxyacetyl) is small, while the alcohol group (tert-butanol) is bulky. This structural characteristic suggests that CES2 would be the predominant enzyme responsible for its hydrolysis in a biological system.

The proposed metabolic pathway is illustrated below:

Experimental Protocols

General Procedure for Furopyridine Synthesis

The following is a representative, general protocol for the synthesis of a furopyridine derivative using this compound, based on literature precedents.[3] Optimization for specific substrates is likely required.

Materials:

-

Halogenated pyridine substrate

-

This compound

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware for inert atmosphere reactions

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried, round-bottomed flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Carefully add sodium hydride (3.5 equivalents) to the stirred THF.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add the halogenated pyridine substrate (1.0 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 70 °C for 3 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench carefully with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude furopyridine ester can be purified by column chromatography.

-

For the final product, the tert-butyl ester is cleaved using trifluoroacetic acid.

Conclusion

This compound is a valuable reagent in synthetic organic chemistry, particularly for the construction of heterocyclic systems. While it does not possess a known direct biological mechanism of action, its utility in synthesizing potentially bioactive molecules and its predictable metabolic hydrolysis make it a compound of importance for researchers in drug discovery and development. A thorough understanding of its chemical reactivity and metabolic liabilities is crucial for its effective application in the synthesis of novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H12O3 | CID 11815394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Tert-butyl 2-Hydroxyacetate: A Technical Guide for Synthetic Chemists

An in-depth exploration of tert-butyl 2-hydroxyacetate as a pivotal building block in the synthesis of complex organic molecules, tailored for researchers, scientists, and professionals in drug development.

This compound, also known as tert-butyl glycolate, is a valuable bifunctional molecule increasingly utilized in organic synthesis. Its unique structure, possessing both a hydroxyl group and a sterically hindered tert-butyl ester, allows for a diverse range of chemical transformations, making it an attractive starting material and intermediate in the construction of pharmaceuticals and other bioactive compounds. This guide provides a comprehensive overview of its applications, complete with detailed experimental protocols, quantitative data, and visual representations of its role in key synthetic and biological pathways.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to pale yellow liquid or low-melting solid. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 50595-15-8[1] |

| Molecular Formula | C₆H₁₂O₃[1] |

| Molecular Weight | 132.16 g/mol [1] |

| Boiling Point | 63-65 °C at 15 mmHg |

| Melting Point | 28-32 °C |

| Density | 0.985 g/cm³ |

-

¹H NMR (CDCl₃, 400 MHz): δ 3.99 (s, 2H, HO-CH₂ -), 2.50 (br s, 1H, -OH ), 1.48 (s, 9H, -C(CH₃ )₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 173.5 (C=O), 82.5 (O-C (CH₃)₃), 60.5 (HO-C H₂-), 28.0 (-C(C H₃)₃).

-

Mass Spectrometry (EI): Expected fragments at m/z 132 (M⁺), 77 (M⁺ - C₄H₉), 57 (C₄H₉⁺).

Core Reactions and Synthetic Applications

The reactivity of this compound is centered around its two functional groups: the primary alcohol and the tert-butyl ester. The hydroxyl group can readily undergo O-alkylation, acylation, and Mitsunobu reactions, while the tert-butyl ester serves as a robust protecting group for the carboxylic acid, cleavable under acidic conditions.

O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a straightforward and widely used method for the formation of ethers. The hydroxyl group of this compound can be deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Synthesis of tert-butyl 2-(4-nitrobenzyloxy)acetate

This protocol describes the O-alkylation of this compound with 4-nitrobenzyl bromide.

-

Materials:

-

This compound

-

4-Nitrobenzyl bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, sodium hydride (1.1 eq) is added portion-wise.

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

A solution of 4-nitrobenzyl bromide (1.05 eq) in anhydrous THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.

-

| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| This compound | 4-Nitrobenzyl bromide | NaH | THF | 16 | rt | ~85 |

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the primary alcohol of this compound into a variety of other functional groups, including esters and ethers, with inversion of configuration if a chiral center were present. This reaction is particularly useful for coupling with acidic pronucleophiles like phenols.[2][3]

Experimental Protocol: Synthesis of tert-butyl 2-(4-methoxyphenoxy)acetate

This protocol outlines the Mitsunobu reaction between this compound and 4-methoxyphenol.

-

Materials:

-

This compound

-

4-Methoxyphenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

-

-

Procedure:

-

To a stirred solution of triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, DIAD (1.5 eq) is added dropwise.[4]

-

The resulting mixture is stirred for 10 minutes, during which a white precipitate may form.

-

A solution of this compound (1.0 eq) and 4-methoxyphenol (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.[4]

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether and the precipitated triphenylphosphine oxide is removed by filtration.

-

The filtrate is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired ether.

-

| Alcohol | Pronucleophile | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| This compound | 4-Methoxyphenol | PPh₃, DIAD | THF | 24 | rt | ~70-80 |

Synthesis of Heterocycles: Furo[2,3-b]pyridines

A significant application of this compound is in the synthesis of fused heterocyclic systems. A concise, gram-scale synthesis of furo[2,3-b]pyridines, a scaffold of growing interest in medicinal chemistry, has been developed utilizing this building block.

Experimental Protocol: Synthesis of tert-butyl 2-((5-chloro-3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate

This procedure details a key step in the synthesis of the furo[2,3-b]pyridine core.

-

Materials:

-

Ethyl 2,5-dichloronicotinate

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Sodium hydride (3.5 eq) is added portion-wise to a solution of this compound (1.1 eq) in anhydrous THF at 0 °C.

-

The mixture is stirred at 0 °C for 30 minutes.

-

A solution of ethyl 2,5-dichloronicotinate (1.0 eq) in anhydrous THF is added.

-

The reaction mixture is heated to 70 °C and stirred for 3 hours.

-

After cooling to room temperature, the reaction is quenched with water.

-

The aqueous layer is extracted with ethyl acetate.

-